molecular formula C18H36O3 B7772245 9-Hydroxyoctadecanoic acid CAS No. 25498-28-6

9-Hydroxyoctadecanoic acid

Cat. No.: B7772245
CAS No.: 25498-28-6
M. Wt: 300.5 g/mol
InChI Key: RKHXDCVAPIMDMG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Hydroxyoctadecanoic acid can be synthesized through the hydroxylation of octadecanoic acid. One common method involves the use of microbial enzymes or chemical catalysts to introduce the hydroxyl group at the 9th position . The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure selective hydroxylation.

Industrial Production Methods: Industrial production of this compound often involves biotechnological processes using microbial fermentation. Microorganisms such as Rhizomucor meihei can catalyze the hydroxylation of octadecanoic acid in the presence of specific substrates and under optimized conditions . This method is preferred due to its efficiency and environmental friendliness.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Esterification: Catalysts such as sulfuric acid or lipase enzymes are used in the presence of alcohols.

    Hydrogenation: Hydrogen gas and a metal catalyst like palladium or platinum are typically used.

Major Products:

    Oxidation: 9-oxooctadecanoic acid.

    Esterification: Various esters depending on the alcohol used.

    Hydrogenation: Octadecanoic acid.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific hydroxylation at the 9th position, which imparts distinct chemical and biological properties. Its ability to inhibit HDAC1 and its potential anticancer activity set it apart from other similar fatty acids .

Properties

IUPAC Name

9-hydroxyoctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHXDCVAPIMDMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60948393
Record name 9-Hydroxyoctadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60948393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3384-24-5, 25498-28-6
Record name 9-Hydroxyoctadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3384-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Hydroxystearic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003384245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10(9)-Hydroxystearic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025498286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Hydroxyoctadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60948393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-hydroxyoctadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061661
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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